molecular formula C12H13BrClN3O B6272153 N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride CAS No. 1252113-63-5

N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride

Cat. No.: B6272153
CAS No.: 1252113-63-5
M. Wt: 330.6
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Description

N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a bromophenyl group attached to an oxadiazole ring, which is further linked to a cyclopropanamine moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromobenzaldehyde and hydrazine hydrate.

  • Reaction Steps:

    • The 2-bromobenzaldehyde is first converted to its hydrazone derivative.

    • This hydrazone is then cyclized with carbon disulfide and ammonia to form the oxadiazole ring.

    • The resulting oxadiazole is then reacted with cyclopropanamine to form the final product.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: Bromobenzene derivatives, carboxylic acids.

  • Reduction: Cyclopropanamine derivatives.

  • Substitution: Substituted oxadiazoles and cyclopropanamines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, such as inhibiting certain enzymes or modulating receptor activity.

Comparison with Similar Compounds

  • Oxadiazoles: Other oxadiazole derivatives with different substituents.

  • Cyclopropanamines: Cyclopropanamine derivatives with various functional groups.

Uniqueness: N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride stands out due to its specific combination of the bromophenyl group and the oxadiazole ring, which may confer unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.

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Properties

CAS No.

1252113-63-5

Molecular Formula

C12H13BrClN3O

Molecular Weight

330.6

Purity

95

Origin of Product

United States

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